molecular formula C12H11NO3 B1602946 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione CAS No. 328233-20-1

1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione

Cat. No.: B1602946
CAS No.: 328233-20-1
M. Wt: 217.22 g/mol
InChI Key: CGUGGUAXPLHFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’H-spiro[cyclohexane-1,3’-furo[3,4-c]pyridine]-1’,4-dione is a heterocyclic compound that features a spiro linkage between a cyclohexane ring and a fused furo-pyridine system

Preparation Methods

The synthesis of 1’H-spiro[cyclohexane-1,3’-furo[3,4-c]pyridine]-1’,4-dione typically involves the following steps:

Chemical Reactions Analysis

1’H-spiro[cyclohexane-1,3’-furo[3,4-c]pyridine]-1’,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1’H-spiro[cyclohexane-1,3’-furo[3,4-c]pyridine]-1’,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’H-spiro[cyclohexane-1,3’-furo[3,4-c]pyridine]-1’,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1’H-spiro[cyclohexane-1,3’-furo[3,4-c]pyridine]-1’,4-dione can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

spiro[cyclohexane-4,3'-furo[3,4-c]pyridine]-1,1'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-8-1-4-12(5-2-8)10-7-13-6-3-9(10)11(15)16-12/h3,6-7H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUGGUAXPLHFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)C3=C(C=CN=C3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627354
Record name 1'H,4H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328233-20-1
Record name 1'H,4H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione
Reactant of Route 2
1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione
Reactant of Route 3
1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione
Reactant of Route 4
1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione
Reactant of Route 5
1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione
Reactant of Route 6
1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.